molecular formula C13H19FN2O3S B5124669 N~1~-(sec-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(sec-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

货号 B5124669
分子量: 302.37 g/mol
InChI 键: HXZQBYMJJPJUMU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N~1~-(sec-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a range of potential therapeutic benefits.

作用机制

N~1~-(sec-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 works by activating the sGC enzyme, which is responsible for the production of cyclic guanosine monophosphate (cGMP) in cells. cGMP is a signaling molecule that plays a key role in regulating vascular tone, platelet aggregation, and smooth muscle cell proliferation. By activating sGC and increasing cGMP levels, N~1~-(sec-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 has been shown to have a range of beneficial effects on the cardiovascular system.
Biochemical and Physiological Effects:
N~1~-(sec-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 has been shown to have a range of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and inhibition of smooth muscle cell proliferation. These effects are thought to be mediated by the activation of the sGC enzyme and the subsequent increase in cGMP levels.

实验室实验的优点和局限性

One of the main advantages of using N~1~-(sec-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 in lab experiments is its specificity for the sGC enzyme. This allows researchers to study the effects of sGC activation in a controlled manner. However, one limitation of using N~1~-(sec-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 is its relatively short half-life, which may limit its effectiveness in certain experimental settings.

未来方向

There are several potential future directions for research involving N~1~-(sec-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272. One area of interest is the development of more potent sGC activators that may have greater therapeutic efficacy. Another area of research involves the use of N~1~-(sec-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 in combination with other drugs for the treatment of pulmonary hypertension and other cardiovascular diseases. Finally, there is interest in studying the potential role of sGC activation in other disease states, such as cancer and inflammatory disorders.
In conclusion, N~1~-(sec-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 is a promising compound that has been extensively studied for its potential therapeutic applications. Its specificity for the sGC enzyme and its range of beneficial effects on the cardiovascular system make it an attractive target for future research. Further studies are needed to fully understand the potential therapeutic benefits of this compound and to develop more effective sGC activators for clinical use.

合成方法

The synthesis of N~1~-(sec-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 involves several steps, starting with the reaction of sec-butylamine and 4-fluorobenzaldehyde to form the intermediate N~1~-(sec-butyl)-N~2~-(4-fluorophenyl)glycinamide. This intermediate is then reacted with dimethyl sulfoxide (DMSO) and trifluoroacetic anhydride (TFAA) to form the final product, N~1~-(sec-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272.

科学研究应用

N~1~-(sec-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 has been extensively studied for its potential therapeutic applications in a range of disease states. One of the most promising areas of research involves the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs. N~1~-(sec-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 has been shown to improve pulmonary vascular resistance and reduce pulmonary arterial pressure in animal models of pulmonary hypertension.

属性

IUPAC Name

N-butan-2-yl-2-(4-fluoro-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O3S/c1-4-10(2)15-13(17)9-16(20(3,18)19)12-7-5-11(14)6-8-12/h5-8,10H,4,9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZQBYMJJPJUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butan-2-yl-2-(4-fluoro-N-methylsulfonylanilino)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。